Isopropylbiphenyl

Description

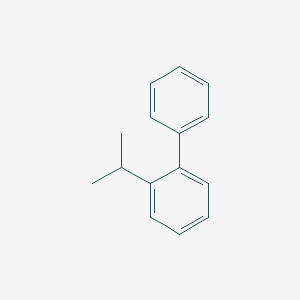

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTCLPBBJDIBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173138 | |

| Record name | 1,1'-Biphenyl, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water-white liquid; [HSDB] | |

| Record name | Isopropylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Range = 295-305 °C, Boiling point: >233 °C /CG mixture, 3-6% diisopropyl/ | |

| Details | ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983) | |

| Record name | ISOPROPYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water = 0.6 mg/l at 25 °C | |

| Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |

| Record name | ISOPROPYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity = 0.988 gm/cc, Density: 0.975 @ 20 °C /PG mixture, 4= 25% di-and triisopropyl/ | |

| Details | ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983) | |

| Record name | ISOPROPYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0005 [mmHg], 5.0X10-4 mm Hg at 25 °C | |

| Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |

| Record name | Isopropylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |

| Record name | ISOPROPYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water white | |

CAS No. |

19486-60-3, 25640-78-2 | |

| Record name | 2-Isopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019486603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W161X7N5AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Scientific Research Applications

Scientific Research Applications

Isopropylbiphenyl has significant utility in several scientific domains:

Organic Synthesis

This compound serves as a reagent in organic synthesis, facilitating the preparation of various chemical compounds. Its unique structure allows for selective reactions, particularly in the formation of derivatives such as 4,4'-dithis compound.

- Case Study : The use of this compound in reactions with H-Mordenite has demonstrated its reactivity and selectivity compared to other isomers, impacting product distribution significantly .

Biological Studies

In biological research, this compound functions as a model compound for studying biochemical processes. Its structural properties make it suitable for exploring interactions within biological systems.

- Application : It aids in understanding the mechanisms of action for certain biological pathways and can be used to study drug interactions .

Pharmaceutical Development

This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in various pharmacological activities.

- Example : Biphenyl derivatives are known to exhibit anti-inflammatory and anti-cancer properties, making them valuable in drug development .

Industrial Applications

This compound finds extensive use in industrial applications due to its physical and chemical properties:

Heat Transfer Fluids

It is utilized as a heat carrier in thermal systems due to its high boiling point and stability under varying temperatures.

Lubricants

The compound acts as a high vacuum pump oil and lubricating oil, providing effective lubrication under extreme conditions.

Surfactants and Mordants

In textile and dyeing industries, this compound serves as a mordant, enhancing dye uptake on fabrics.

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for derivative formation | Selective reactivity and product distribution |

| Biological Studies | Model compound for biochemical interactions | Insight into drug interactions |

| Pharmaceutical Development | Precursor for drug synthesis | Potential therapeutic properties |

| Industrial Uses | Heat transfer fluid, lubricant | Stability at high temperatures |

| Textile Industry | Surfactant and mordant | Improved dye uptake on materials |

Environmental Considerations

While the environmental impact of this compound has not been extensively studied, related compounds have raised concerns regarding their metabolic fate and potential toxicity. Understanding these aspects is crucial for assessing the safety and environmental footprint of this compound and its derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isopropylbiphenyl is compared to biphenyl, terphenyl derivatives (e.g., Santowax OM, OMP), di-isopropylbiphenyl (DIPBP), HB-40 (hydrogenated terphenyl), and diarylethane. Key differences are outlined below:

Physical Properties

Chemical Stability and Reactivity

Thermal Decomposition :

- This compound has a transition temperature of 370°C, below which decomposition rates under irradiation match other polyphenyls. Above this threshold, degradation accelerates compared to biphenyl (430°C) and terphenyls (420°C) .

- Auto-ignition temperature (700–850°F) is significantly lower than Santowax derivatives (>1000°F), limiting high-temperature applications .

Radiolytic Stability :

- Gamma irradiation of this compound produces degradation products similar to reactor radiation byproducts, with fast neutrons causing marginally more damage than gamma rays .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a triarylphosphate precursor, specifically phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester , dissolved in a 4:1 mixture of 2,2,2-trifluoroethanol (TFE) and acetone. Key reaction parameters include:

| Parameter | Value/Description |

|---|---|

| Solvent System | CF₃CH₂OH/acetone (4:1 v/v) |

| Concentration | 0.02 M |

| Atmosphere | Argon-saturated |

| Light Source | 15 W phosphor-coated Hg lamps (λ = 310 nm) |

| Irradiation Time | 24 hours |

| Yield | 55% |

| Purification | Column chromatography (petroleum ether/ethyl acetate) |

The reaction proceeds through a radical-mediated pathway, where UV irradiation cleaves the phosphate ester bonds, generating aryl radicals that recombine to form the biphenyl structure.

Advantages and Limitations

-

Advantages :

-

High regioselectivity for the para-isomer due to steric and electronic effects.

-

Mild conditions compared to traditional Friedel-Crafts alkylation.

-

-

Limitations :

-

Moderate yield (55%) necessitates optimization for industrial-scale applications.

-

Requires specialized UV equipment and inert atmosphere handling.

-

While photochemical synthesis remains the most characterized method, other approaches are referenced in the literature:

Friedel-Crafts Alkylation

Although excluded from benchchem.com reports, historical literature suggests biphenyl can undergo isopropylation via Friedel-Crafts catalysis. Typical reagents include:

-

Catalysts : AlCl₃, H₂SO₄, or zeolites

-

Alkylating Agents : Propylene, isopropyl chloride

This method often produces isomer mixtures, requiring subsequent separation via distillation or chromatography.

Catalytic Transalkylation

Industrial-scale production may employ transalkylation of biphenyl with diisopropylbenzene, using acidic catalysts like H-Mordenite zeolites. These shape-selective catalysts favor para-substitution, aligning with the photochemical method’s selectivity.

Analytical Characterization

Post-synthesis analysis employs multiple techniques to verify structure and purity:

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 254 nm) resolves 4-isopropylbiphenyl from byproducts like hydroperoxides and ketones. A typical method uses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃) :

-

δ 7.60–7.20 (m, 9H, aromatic)

-

δ 2.95 (septet, 1H, -CH(CH₃)₂)

-

δ 1.30 (d, 6H, -CH(CH₃)₂)

-

-

¹³C NMR : Confirms quaternary carbon at the isopropyl attachment site.

Industrial-Scale Considerations

Process Intensification

Photochemical reactors for large-scale production require:

-

Flow Reactors : To enhance photon penetration and reduce irradiation time.

-

Solvent Recycling : TFE/acetone recovery systems to minimize waste.

Q & A

Q. How can researchers address the lack of vapor pressure and auto-ignition data for irradiated this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.